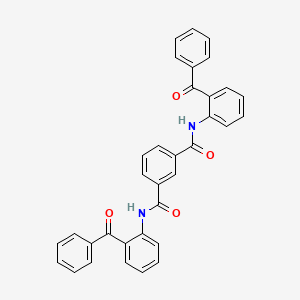
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1997 by scientists at Merck Research Laboratories. Since then, it has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
作用机制
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide works by selectively blocking dopamine D4 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking dopamine D4 receptors, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide can alter the activity of dopamine in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide can alter dopamine signaling in the brain, leading to changes in behavior and cognition. For example, it has been shown to improve cognitive function in animal models of ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
One advantage of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide is that it is a selective dopamine D4 receptor antagonist, meaning that it specifically targets this receptor without affecting other dopamine receptors. This makes it a useful tool for studying the role of dopamine D4 receptors in various neurological and psychiatric disorders. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide. One direction is to further investigate its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and ADHD. Another direction is to investigate its potential use in treating drug addiction. Finally, more research is needed to determine its safety and efficacy in humans.
合成方法
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide involves several steps. The starting material is 4-methylbenzylamine, which is reacted with 4-chlorobenzoyl chloride to form N-(4-methylbenzyl)-4-chlorobenzamide. This intermediate is then reacted with 3,4-dihydro-2(1H)-isoquinolinemethylamine to form the final product, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide.
科学研究应用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-methylbenzyl)benzamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in treating drug addiction.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-19-6-8-20(9-7-19)16-26-25(28)23-12-10-21(11-13-23)17-27-15-14-22-4-2-3-5-24(22)18-27/h2-13H,14-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLCVVLOLNYUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)
![2,4-dibromo-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5107127.png)
![2-{benzyl[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5107134.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107151.png)
![4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5107157.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)
![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)

![2-(3-phenylpropyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5107199.png)

![butyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5107211.png)